methacrylyl-CoA methacrylyl-CoA Methacrylyl-CoA is an acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of methacrylic acid. It has a role as a human metabolite and a mouse metabolite. It is functionally related to a methacrylic acid and a coenzyme A. It is a conjugate acid of a methacrylyl-CoA(4-).
Methacrylyl-CoA is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
methacrylyl-CoA is a natural product found in Homo sapiens and Bos taurus with data available.
Brand Name: Vulcanchem
CAS No.: 6008-91-9
VCID: VC21082739
InChI: InChI=1S/C25H40N7O17P3S/c1-13(2)24(37)53-8-7-27-15(33)5-6-28-22(36)19(35)25(3,4)10-46-52(43,44)49-51(41,42)45-9-14-18(48-50(38,39)40)17(34)23(47-14)32-12-31-16-20(26)29-11-30-21(16)32/h11-12,14,17-19,23,34-35H,1,5-10H2,2-4H3,(H,27,33)(H,28,36)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40)/t14-,17-,18-,19+,23-/m1/s1
SMILES: CC(=C)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O
Molecular Formula: C25H40N7O17P3S
Molecular Weight: 835.6 g/mol

methacrylyl-CoA

CAS No.: 6008-91-9

Cat. No.: VC21082739

Molecular Formula: C25H40N7O17P3S

Molecular Weight: 835.6 g/mol

* For research use only. Not for human or veterinary use.

methacrylyl-CoA - 6008-91-9

Specification

Description Methacrylyl-CoA is an acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of methacrylic acid. It has a role as a human metabolite and a mouse metabolite. It is functionally related to a methacrylic acid and a coenzyme A. It is a conjugate acid of a methacrylyl-CoA(4-).
Methacrylyl-CoA is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
methacrylyl-CoA is a natural product found in Homo sapiens and Bos taurus with data available.
CAS No. 6008-91-9
Molecular Formula C25H40N7O17P3S
Molecular Weight 835.6 g/mol
IUPAC Name S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-methylprop-2-enethioate
Standard InChI InChI=1S/C25H40N7O17P3S/c1-13(2)24(37)53-8-7-27-15(33)5-6-28-22(36)19(35)25(3,4)10-46-52(43,44)49-51(41,42)45-9-14-18(48-50(38,39)40)17(34)23(47-14)32-12-31-16-20(26)29-11-30-21(16)32/h11-12,14,17-19,23,34-35H,1,5-10H2,2-4H3,(H,27,33)(H,28,36)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40)/t14-,17-,18-,19+,23-/m1/s1
Standard InChI Key NPALUEYCDZWBOV-NDZSKPAWSA-N
Isomeric SMILES CC(=C)C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O
SMILES CC(=C)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O
Canonical SMILES CC(=C)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

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